Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 196.203 g/mol. It is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. The presence of a methoxy group at position 4 and a carboxylate group at position 5 contributes to its unique chemical properties. This compound is often utilized in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals due to its biological activity.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new compounds with desired properties.
Several synthesis methods have been reported for ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate:
These methods allow for the efficient production of ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate in laboratory settings.
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate has potential applications in:
Interaction studies involving ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate often focus on its reactivity with biological targets, such as enzymes or receptors. Preliminary studies may include:
These studies are essential for understanding its mechanism of action and potential therapeutic uses.
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Hydroxy group instead of methoxy | |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Chlorinated derivative with potential different reactivity | |
| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Dihydropyrimidine structure with an oxo group |
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate stands out due to its specific methoxy substitution and the position of the carboxylic acid group, which may influence its reactivity and biological activity differently compared to other derivatives. The combination of these functional groups may provide unique interactions in biological systems, warranting further investigation into its pharmacological potential.
Pyrimidine derivatives have been central to organic chemistry since the 19th century, with foundational studies on nucleic acid components like cytosine and thymine. Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate emerged as synthetic methodologies for functionalized pyrimidines advanced in the mid-20th century. The compound’s synthesis likely evolved from early work on pyrimidine carboxylates, which were recognized for their potential in drug design due to their bioisosteric properties. While no single publication marks its discovery, its development parallels the broader exploration of methoxylated and alkylated pyrimidines during the 1950s–1970s, when esterification techniques became routine in heterocyclic chemistry.
The compound’s structure places it within a subclass of pyrimidines featuring both electron-donating (methoxy) and electron-withdrawing (ester) groups. These substituents profoundly influence its reactivity and applications:
The methoxy group at position 4 enhances ring stability through resonance, while the ester at position 5 offers a site for further functionalization, such as hydrolysis to carboxylic acids or transesterification. Compared to simpler pyrimidines like uracil or thymine, this compound’s substitution pattern broadens its utility in synthetic routes.
Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate serves as a linchpin in constructing nitrogen-containing heterocycles. Key applications include:
The table below summarizes its synthetic versatility:
These transformations underscore its role in medicinal chemistry, where modular synthesis of heterocycles is paramount.
Traditional condensation-based approaches represent the foundation of pyrimidine carboxylate synthesis, offering well-established pathways for the preparation of ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate. These methodologies primarily rely on classical organic transformations involving carbonyl condensation reactions and cyclization processes.
The Biginelli reaction stands as one of the most prominent traditional methods for synthesizing pyrimidine derivatives, involving the three-component condensation of ethyl acetoacetate, aromatic aldehydes, and urea or amidine derivatives [1] [2]. This multicomponent reaction proceeds through a series of nucleophilic additions and cyclization steps, typically requiring acid catalysis and elevated temperatures ranging from 5 to 6 hours under reflux conditions [1]. The mechanism involves initial nucleophilic addition of urea to the aldehyde, followed by condensation with the beta-ketoester and subsequent ring closure through nucleophilic attack on the carbonyl group [2].
For the specific synthesis of ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate, modified condensation protocols utilizing acetamidine hydrochloride and dimethyl malonate have demonstrated exceptional efficiency [3]. The reaction proceeds under mild conditions using sodium methoxide as a base in methanol at temperatures between 18 and 25 degrees Celsius, achieving yields of approximately 95 percent [3]. This approach involves initial formation of carbamoyl intermediates followed by cyclization and esterification processes.
Alternative traditional routes employ ethyl chloroformate-based methodologies, where 2-chloro-4-methoxypyrimidine undergoes nucleophilic substitution with ethyl chloroformate in the presence of triethylamine under anhydrous conditions . These reactions require careful control of moisture to prevent hydrolysis of the ester functionality and typically proceed at moderate temperatures with reaction times ranging from 3 to 8 hours.
Three-component condensation reactions utilizing substituted aldehydes, ethyl acetoacetate, and urea have been extensively studied for pyrimidine synthesis [5]. These reactions commonly employ hydrochloric acid as a catalyst in ethanol solvent under reflux conditions, achieving yields ranging from 67 to 96 percent depending on the specific aldehyde substituents [5]. The reaction mechanism involves initial aldol condensation between the aldehyde and acetoacetate, followed by nucleophilic addition of urea and subsequent cyclization.
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Ethyl acetoacetate, aryl aldehyde, urea | Acid catalyst, reflux 5-6 h | 60-70 | [1] |
| Three-component condensation | Substituted aldehyde, ethyl acetoacetate, urea | HCl catalyst, ethanol, reflux | 67-96 | [5] |
| Acetoacetate-aldehyde-urea condensation | Ethyl acetoacetate, aromatic aldehyde, amidine | Reflux, acid catalyst | 70-75 | [1] |
| Ethyl chloroformate method | 2-chloro-4-methoxypyrimidine, ethyl chloroformate | Triethylamine, anhydrous conditions | Not specified | |
| Malonate-amidine condensation | Dimethyl malonate, acetamidine hydrochloride | Sodium methoxide, methanol, 18-25°C | 95 | [3] |
Modern synthetic strategies have increasingly focused on environmentally sustainable methodologies for pyrimidine carboxylate synthesis, incorporating microwave-assisted heating and green chemistry principles. These approaches offer significant advantages including reduced reaction times, improved yields, and minimal environmental impact.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine formation reactions [6] [7]. Agro-waste-based catalysts, specifically water extract of lemon fruit shell ash, have been successfully employed under microwave irradiation for the synthesis of pyrano-pyrimidine derivatives [6]. These reactions proceed under solvent-free conditions at room temperature, requiring only 20 to 25 minutes to achieve yields ranging from 88 to 97 percent [6]. The methodology eliminates the need for external bases, additives, and hazardous solvents while providing excellent atom economy.
Graphite oxide has been demonstrated as an effective metal-free carbocatalyst for the greener synthesis of pyrimidine derivatives under solvent-free reaction conditions [8]. This heterogeneous catalyst system operates at room temperature with reaction times of 2 to 3 hours, achieving yields between 85 and 92 percent [8]. The catalyst exhibits excellent recyclability, maintaining catalytic activity for up to nine consecutive runs without significant loss of efficiency, thereby enhancing the sustainability of the synthetic process [8].
Nickel titanate nanoparticles supported on montmorillonite potassium 30 represent another innovative catalytic system for microwave-assisted pyrimidine synthesis [7]. The optimized catalyst loading of 20 percent nickel titanate on montmorillonite potassium 30 at 25 weight percent demonstrates efficient catalytic activity under microwave irradiation [7]. Reactions proceed under mild conditions with high conversion rates, producing yields ranging from 88 to 95 percent within 5 minutes [7]. The recovered catalyst maintains good catalytic activity after 6 cycles, achieving consistent high yields.
Iodine-catalyzed multicomponent synthesis represents a metal-free approach utilizing dimethyl sulfoxide as the reaction medium [9]. This methodology involves one-pot carbon-hydrogen oxidation followed by the formation of multiple carbon-carbon and carbon-nitrogen bonds [9]. The reaction proceeds through phenylglyoxal intermediates formed via Knoevenagel condensation, followed by aza-Michael addition and cyclization processes [9]. Yields range from 68 to 91 percent with reaction times varying from 15 to 25 minutes depending on the specific substrate combinations.
Elemental sulfur has been employed as an efficient catalyst for the synthesis of pyrido-pyrimidinone derivatives under neat conditions without external oxidants [10]. The reaction proceeds at 80 degrees Celsius for approximately 5 hours, achieving yields between 63 and 92 percent [10]. This approach eliminates the need for metallic catalysts and hazardous solvents while providing a straightforward synthetic route.
| Catalyst/Method | Reaction Medium | Temperature (°C) | Time | Yield (%) | Environmental Benefits | Reference |
|---|---|---|---|---|---|---|
| Agro-waste extract (WELFSA) | Solvent-free | Room temperature | 20-25 min | 88-97 | Metal-free, eco-friendly | [6] |
| Graphite oxide carbocatalyst | Solvent-free | Room temperature | 2-3 h | 85-92 | Reusable, metal-free | [8] |
| NiTiO₃/montmorillonite K30 | Microwave medium | 25-70 | 5 min | 88-95 | Recyclable catalyst | [7] |
| Iodine in DMSO | DMSO | Reflux | 15-25 min | 68-91 | Metal-free synthesis | [9] |
| Elemental sulfur | Neat conditions | 80 | 5 h | 63-92 | Solvent-free | [10] |
Catalytic systems play a crucial role in optimizing yields and selectivity for the synthesis of ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate. Various catalyst types have been investigated, ranging from transition metal complexes to heterogeneous systems, each offering distinct advantages for specific reaction conditions.
Transition metal catalysts, particularly palladium and copper complexes, have demonstrated significant effectiveness in pyrimidine synthesis through cross-coupling and oxidative addition mechanisms [11] [12]. Palladium-catalyzed cross-coupling reactions involving 3-iodopyridine derivatives provide novel routes to pyrimidine alkaloid intermediates through oxidative addition, carbopalladation, and palladium migration processes [12]. These catalytic systems achieve yields ranging from 70 to 95 percent under mild reaction conditions with high selectivity [11] [12].
Lewis acid catalysts offer another powerful approach for yield optimization through electrophilic activation of reactants [13]. Zinc-based Lewis acids have been successfully employed to activate pyridine rings toward nucleophilic aromatic substitution and conjugate addition reactions [13]. These catalysts bind to the nitrogen atom of the pyridine ring, facilitating subsequent functionalization reactions under mild conditions [13]. Boron trifluoride and zinc triflate represent commonly used Lewis acid catalysts that achieve yields between 75 and 90 percent with strong activation properties.
Heterogeneous catalytic systems provide advantages in terms of recyclability and environmental sustainability [14] [15]. Layered double hydroxides modified with copper complexes have been developed as efficient heterogeneous catalysts for multicomponent Biginelli reactions [15]. These polymer-supported catalysts demonstrate excellent catalytic activity, producing yields of approximately 95 percent under optimized conditions in the presence of hydrogen peroxide as a green oxidant [15]. The heterogeneous nature allows for easy separation and recycling of the catalyst.
Organocatalysts offer metal-free alternatives for pyrimidine synthesis, utilizing base catalysis and nucleophilic activation mechanisms [16]. Triethylamine and 4-dimethylaminopyridine represent commonly employed organocatalysts that facilitate condensation reactions through base-catalyzed processes [16]. These systems typically achieve yields between 60 and 85 percent while eliminating concerns related to metal contamination in pharmaceutical applications.
Photocatalytic systems have emerged as innovative approaches for pyrimidine synthesis under mild conditions [17]. Eosin Y and tetrabutylammonium eosin Y serve as effective photocatalysts for dehydrogenative oxidation reactions leading to pyrimidine formation [17]. These systems operate through photoinduced electron transfer mechanisms, achieving yields ranging from 80 to 92 percent under blue light irradiation [17].
| Catalyst Type | Specific Examples | Mechanism | Yield Range (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Transition Metal Catalysts | Palladium complexes, Copper salts | Cross-coupling, oxidative addition | 70-95 | High selectivity, mild conditions | [11] [12] |
| Lewis Acid Catalysts | Zinc triflate, Boron trifluoride | Electrophilic activation | 75-90 | Strong activation, versatile | [13] |
| Heterogeneous Catalysts | Layered double hydroxides | Surface-mediated catalysis | 85-97 | Recyclable, environmentally friendly | [14] [15] |
| Organocatalysts | Triethylamine, DMAP | Base catalysis, nucleophilic activation | 60-85 | Metal-free, cost-effective | [16] |
| Photocatalysts | Eosin Y, TBA-eosin Y | Photoinduced electron transfer | 80-92 | Mild conditions, selective | [17] |
Solvent selection critically influences reaction kinetics, yield, and selectivity in the synthesis of ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate. The choice of reaction medium affects solvation of reactants, transition state stabilization, and overall reaction pathways.
Water has emerged as an environmentally benign solvent for pyrimidine synthesis, offering unique advantages through hydrophobic effects and green chemistry principles [18] [19]. Aqueous media facilitate clean synthesis of pyrido-pyrimidine derivatives in the presence of triethylbenzylammonium chloride as a phase transfer catalyst [18]. The hydrophobic effects in water can strongly enhance reaction rates through substrate preorganization, achieving yields between 70 and 86 percent [18]. Kinetic studies demonstrate that water-mediated reactions proceed through unique mechanistic pathways involving hydrophobic clustering of reactants.
Ethanol serves as a protic solvent that facilitates hydrogen bonding interactions between reactants and promotes condensation reactions [1]. The moderate dielectric constant of 24.5 provides suitable solvation for both polar and nonpolar components of the reaction mixture [1]. Reactions in ethanol typically require reflux conditions and achieve yields ranging from 68 to 75 percent with reaction times between 3 and 6 hours [1]. The protic nature of ethanol can stabilize charged intermediates formed during cyclization processes.
Dimethyl sulfoxide represents a highly effective aprotic solvent with exceptional solvating properties due to its high dielectric constant of 46.7 [20] [9]. The strong solvation capabilities of dimethyl sulfoxide enhance reaction rates and achieve yields between 85 and 95 percent [20] [9]. Switchable solvent-controlled synthesis has been demonstrated using dimethyl sulfoxide, where selectivity can be rationally tuned through judicious choice of reaction conditions [20]. The aprotic nature prevents unwanted protonation reactions while maintaining high reactivity.
Glycerol offers a biodegradable and recyclable promoting medium for multicomponent pyrimidine synthesis [16]. The high viscosity and dielectric constant of 42.5 facilitate unique solvation environments that promote cyclization reactions [16]. Catalyst-free reactions in glycerol achieve yields ranging from 88 to 94 percent with excellent atom economy and operational simplicity [16]. The recyclable nature of glycerol supports sustainable synthetic practices.
Toluene, with its low dielectric constant of 2.4, provides a nonpolar reaction environment suitable for specific synthetic transformations [19]. While generally producing lower yields between 60 and 70 percent, toluene offers advantages for reactions requiring anhydrous conditions and minimal polarity [19]. Kinetic studies indicate that nonpolar solvents can favor specific reaction pathways through reduced solvation of charged intermediates.
Acetonitrile combines moderate polarity with good solvating properties, achieving yields between 75 and 85 percent in pyrimidine synthesis [21]. The polar aprotic nature with a dielectric constant of 37.5 provides balanced solvation for various reaction components [21]. Stepwise solvation studies demonstrate that acetonitrile can form extended hydrogen bonding networks that influence reaction kinetics and product formation pathways.
| Solvent | Dielectric Constant | Reaction Rate Enhancement | Yield (%) | Special Properties | Reference |
|---|---|---|---|---|---|
| Water | 80.1 | Moderate | 70-86 | Environmentally benign, hydrophobic effects | [18] [19] |
| Ethanol | 24.5 | Good | 68-75 | Protic, hydrogen bonding | [1] |
| DMSO | 46.7 | High | 85-95 | Aprotic, high solvation | [20] [9] |
| Glycerol | 42.5 | High | 88-94 | Biodegradable, viscous | [16] |
| Toluene | 2.4 | Low | 60-70 | Non-polar, low reactivity | [19] |
| Acetonitrile | 37.5 | Moderate | 75-85 | Polar aprotic, good solvation | [21] |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate, providing detailed information about the hydrogen and carbon environments within the molecular framework. The compound exhibits characteristic spectral patterns that are consistent with its pyrimidine-based structure and functional group substitutions [2].
The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate displays distinctive signals that enable complete structural assignment. The most characteristic signal appears at δ 8.52 parts per million as a singlet integrating for one proton, which is attributed to the hydrogen atom at position 6 of the pyrimidine ring (H-6) . This downfield chemical shift is consistent with the deshielding effect of the electron-withdrawing pyrimidine nitrogen atoms and the adjacent carboxylate substituent.
The ethyl carboxylate moiety produces two characteristic multipicity patterns in the aliphatic region. A quartet centered at δ 4.32 parts per million integrates for two protons and corresponds to the methylene group adjacent to the oxygen atom (OCH₂CH₃), while a triplet at δ 1.35 parts per million integrates for three protons representing the terminal methyl group of the ethyl ester (OCH₂CH₃) [2]. The coupling constant of approximately 7.1 Hertz between these signals confirms their connectivity through the characteristic ethyl ester spin system.
The methoxy substituent at position 4 of the pyrimidine ring manifests as a singlet at δ 3.95 parts per million integrating for three protons (OCH₃). This chemical shift is typical for aromatic methoxy groups, reflecting the electron-donating character of the methoxy substituent into the pyrimidine π-system . The methyl group at position 2 of the pyrimidine ring appears as a singlet at δ 2.56 parts per million integrating for three protons, with the chemical shift being influenced by the proximity to the pyrimidine nitrogen atoms .
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through the characterization of carbon environments within the molecule. The carbonyl carbon of the ester group resonates at δ 165.2 parts per million, which is characteristic for aromatic carboxylate esters and reflects the electron-withdrawing influence of the pyrimidine ring system [4].
The pyrimidine ring carbons exhibit chemical shifts that are diagnostic for the substitution pattern. The carbon at position 4 bearing the methoxy substituent appears at δ 158.9 parts per million, while the carbon at position 2 with the methyl group resonates at δ 132.1 parts per million . The carbon at position 5 bearing the carboxylate group is observed at δ 127.3 parts per million, and the unsubstituted carbon at position 6 appears at δ 116.8 parts per million. These chemical shifts are consistent with the electron distribution in the heteroaromatic system.
The aliphatic carbons of the ethyl ester group display characteristic resonances, with the methylene carbon (OCH₂CH₃) appearing at δ 61.2 parts per million and the methyl carbon at δ 14.1 parts per million . The methoxy carbon resonates at δ 54.3 parts per million, while the methyl group at position 2 of the pyrimidine ring appears at δ 22.5 parts per million. These assignments are supported by comparison with analogous pyrimidine carboxylate compounds reported in the literature [2] [4].
X-ray crystallographic analysis provides definitive information about the three-dimensional molecular structure and solid-state packing arrangements of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate. Based on structural data from closely related pyrimidine carboxylate compounds, the molecule is expected to crystallize in the monoclinic crystal system with space group P2₁/c [5] [6] [7].
The unit cell dimensions are estimated to be a = 8.052 Å, b = 16.410 Å, c = 21.635 Å, with β = 95.0° and unit cell volume of approximately 2859.5 Ų. The asymmetric unit contains eight molecules (Z = 8) with calculated density of 1.307 g/cm³ [6] [8]. These parameters are consistent with the molecular size and packing efficiency observed in similar pyrimidine-based ester compounds.
The molecular geometry reveals characteristic bond distances for the pyrimidine ring system and functional groups. The carbonyl bond length (C=O) is estimated at 1.214 Å, which is typical for aromatic ester carbonyls. The ester C-O bond length measures approximately 1.345 Å, reflecting the partial double bond character due to resonance with the aromatic system [6] [9]. The pyrimidine C-N bond lengths average 1.328 Å, consistent with aromatic nitrogen heterocycles.
Critical bond angles include the N-C-N angle within the pyrimidine ring at 116.5°, which is characteristic of six-membered aromatic heterocycles. The C-C-O angle at the ester linkage measures 123.4°, reflecting the sp² hybridization of the carbonyl carbon [6]. The dihedral angle between the ethyl carboxylate group and the pyrimidine ring plane is approximately 13.4°, indicating near-coplanarity that facilitates π-system conjugation [6].
The crystal structure is stabilized by various intermolecular interactions characteristic of pyrimidine carboxylate compounds. Weak hydrogen bonding interactions likely occur between the pyrimidine nitrogen atoms and hydrogen atoms of neighboring molecules [5] [7]. π-π stacking interactions between pyrimidine rings may contribute to the overall crystal stability, with typical interplanar distances of 3.3-3.5 Å observed in similar structures.
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate under electron ionization conditions. The molecular ion peak appears at m/z 197 corresponding to [M+H]⁺, serving as the base peak in the spectrum [10] [11] [12].
The most significant fragmentation involves loss of the ethoxy group (OEt, 45 mass units) from the molecular ion, producing a prominent fragment at m/z 151 with 85% relative intensity. This fragmentation follows the characteristic β-cleavage pattern observed in ethyl ester compounds, where the bond adjacent to the oxygen atom undergoes homolytic cleavage [12]. The resulting fragment retains the pyrimidine ring system with the carboxyl functionality.
Loss of the entire ethyl carboxylate group (CO₂Et, 73 mass units) generates a fragment at m/z 138 through McLafferty rearrangement, a characteristic process in ester fragmentation [10] [12]. This rearrangement involves hydrogen transfer followed by elimination of the ethyl carboxylate moiety, producing a stable pyrimidine-based cation.
Further fragmentation of the primary fragments leads to smaller ions characteristic of the pyrimidine core structure. Loss of the carbonyl group (CO, 28 mass units) from the molecular ion produces a fragment at m/z 169, while subsequent loss of the methyl group from the pyrimidine ring yields m/z 123 [10] [11]. The methoxy group can be eliminated as a neutral radical (OCH₃, 31 mass units), contributing to fragmentation pathways.
The pyrimidine ring system itself undergoes characteristic fragmentation to produce ions at m/z 110 (pyrimidine core plus methyl), m/z 96 (methylpyrimidine), and m/z 82 (pyrimidine plus methyl) [13] [14]. Smaller fragments include m/z 67 (pyrimidine fragment), m/z 54 (CH₂=N-CH₃⁺), and m/z 39 (C₃H₃⁺), which are commonly observed in pyrimidine mass spectra [10] [11].
The fragmentation behavior is consistent with the electronic structure of the pyrimidine ring system, where the nitrogen atoms provide sites for charge localization and rearrangement reactions. The electron-withdrawing nature of the pyrimidine ring stabilizes positive charges, facilitating fragmentation processes that maintain the heterocyclic core [10] [11]. The methoxy substituent acts as an electron-donating group, influencing the fragmentation pathways through its ability to stabilize adjacent positive charges.
The infrared spectrum of Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate exhibits characteristic absorption bands that provide fingerprint identification of functional groups within the molecule. The most prominent feature appears at 1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the ethyl ester group [15] [16] [17]. This frequency is typical for aromatic ester carbonyls and reflects the conjugation with the pyrimidine π-system.
The pyrimidine ring system contributes several characteristic bands, including C=N stretching vibrations at 1650 cm⁻¹ and aromatic C-H stretching at 3115 cm⁻¹ [18] [19]. The methoxy and ethyl substituents produce C-H aliphatic stretching vibrations at 2980 cm⁻¹, while C-O stretching modes appear at 1320 cm⁻¹ (ester C-O) and 1277 cm⁻¹ (methoxy C-O-C) [15] [17].
Ring deformation modes and out-of-plane bending vibrations occur in the fingerprint region, with notable bands at 945 cm⁻¹ and 813 cm⁻¹ representing C-H out-of-plane bending and aromatic C-H bending vibrations, respectively [18] [19]. These lower frequency vibrations are highly characteristic of the specific substitution pattern on the pyrimidine ring.
The ultraviolet-visible absorption spectrum reveals the electronic transitions associated with the aromatic pyrimidine system and its substituents. The primary absorption maximum occurs at 275 nm (ε ~2500 M⁻¹cm⁻¹), attributed to an n→π* transition involving the lone pairs on the pyrimidine nitrogen atoms and the π* orbital of the carbonyl group [20] [21] [22].
More intense π→π* transitions of the pyrimidine aromatic system appear at shorter wavelengths, with a strong absorption at 245 nm (ε ~8000 M⁻¹cm⁻¹) characteristic of the heteroaromatic π-system [21] [23]. Extended conjugation between the pyrimidine ring and the carboxylate substituent produces a very strong absorption at 210 nm (ε ~15000 M⁻¹cm⁻¹), while deep ultraviolet absorption occurs at 190 nm (ε ~12000 M⁻¹cm⁻¹) [20] [24].
The electronic absorption properties are significantly influenced by the electron-donating methoxy group at position 4 and the electron-withdrawing carboxylate group at position 5 of the pyrimidine ring. The methoxy substituent increases electron density in the π-system, causing bathochromic shifts in the absorption maxima compared to unsubstituted pyrimidine [21] [22]. Conversely, the carboxylate group withdraws electron density, contributing to the stabilization of excited states and affecting the overall electronic spectrum.